Cas no 2418644-99-0 (Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate)

Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate 化学的及び物理的性質
名前と識別子
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- 2418644-99-0
- sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate
- EN300-26862911
- Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate
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- インチ: 1S/C9H14N2O4.Na/c1-9(2,3)6(7(13)14)11-5(12)4-10-8(11)15;/h6H,4H2,1-3H3,(H,10,15)(H,13,14);/q;+1/p-1
- InChIKey: GHWCJOQVHDQVBD-UHFFFAOYSA-M
- ほほえんだ: [Na+].[O-]C(C(C(C)(C)C)N1C(NCC1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 236.07730118g/mol
- どういたいしつりょう: 236.07730118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.5Ų
Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26862911-0.5g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 0.5g |
$791.0 | 2025-03-20 | |
Enamine | EN300-26862911-0.1g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 0.1g |
$352.0 | 2025-03-20 | |
Enamine | EN300-26862911-1.0g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26862911-10.0g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-20 | |
Enamine | EN300-26862911-0.25g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 0.25g |
$503.0 | 2025-03-20 | |
Enamine | EN300-26862911-2.5g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
1PlusChem | 1P02AFTY-250mg |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95% | 250mg |
$684.00 | 2023-12-18 | |
1PlusChem | 1P02AFTY-5g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95% | 5g |
$3696.00 | 2023-12-18 | |
1PlusChem | 1P02AFTY-500mg |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95% | 500mg |
$1040.00 | 2023-12-18 | |
Enamine | EN300-26862911-5.0g |
sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate |
2418644-99-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-20 |
Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoateに関する追加情報
Sodium 2-(2,5-Dioxoimidazolidin-1-yl)-3,3-Dimethylbutanoate: A Comprehensive Overview
Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate, with the CAS number 2418644-99-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of sodium salts and features a unique structure characterized by an imidazolidinone backbone and a substituted butanoate group. Its molecular formula is C10H17NNaO3, and it has a molecular weight of approximately 256.7 g/mol.
The synthesis of Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate involves a multi-step process that typically includes the formation of the imidazolidinone ring followed by esterification with the appropriate acid. The imidazolidinone moiety is known for its stability and versatility in various chemical reactions, making it a valuable component in the design of bioactive molecules. Recent studies have highlighted its potential as an intermediate in the synthesis of antibiotics and other therapeutic agents.
One of the key features of this compound is its ability to form stable complexes with metal ions due to the presence of nitrogen atoms in the imidazolidinone ring. This property has led to its exploration in coordination chemistry and catalysis. For instance, researchers have reported that Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate can act as a ligand in transition metal complexes, enhancing their catalytic activity in reactions such as alkene epoxidation and olefin polymerization.
In terms of applications, this compound has found utility in the pharmaceutical industry as a precursor for drug development. Its role as an intermediate in the synthesis of β-lactam antibiotics has been particularly noteworthy. Additionally, it has been investigated for its potential in the development of new materials with tailored properties, such as polymeric membranes for drug delivery systems.
The structural versatility of Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate also makes it a valuable tool in academic research. Its ability to undergo various transformations under mild conditions has facilitated its use in organic synthesis workflows. Recent advancements in asymmetric catalysis have further expanded its applications, with reports of its use in enantioselective reactions to produce chiral compounds.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for its safe handling and disposal. Studies have shown that under aerobic conditions, Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate undergoes biodegradation through microbial action. This information is essential for ensuring compliance with environmental regulations and minimizing ecological risks associated with its production and use.
In conclusion, Sodium 2-(2,5-dioxoimidazolidin-1-yl)-3,3-dimethylbutanoate (CAS No.: 2418644-99-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, catalysis, and pharmaceutical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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